molecular formula C9H9NO4 B1209708 4-Nitrophenyl propionate CAS No. 1956-06-5

4-Nitrophenyl propionate

Cat. No.: B1209708
CAS No.: 1956-06-5
M. Wt: 195.17 g/mol
InChI Key: DCQWRDUXRZSWHI-UHFFFAOYSA-N
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Description

4-Nitrophenyl propionate is an organic compound with the molecular formula C9H9NO4. It is an ester derived from propionic acid and 4-nitrophenol. This compound is often used in biochemical assays and research due to its ability to act as a substrate for various enzymatic reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrophenyl propionate can be synthesized through the esterification of 4-nitrophenol with propionic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Mechanism of Action

Comparison with Similar Compounds

  • 4-Nitrophenyl acetate
  • 4-Nitrophenyl butyrate
  • 4-Nitrophenyl palmitate

Comparison: 4-Nitrophenyl propionate is unique due to its specific ester linkage and the presence of a nitro group, which makes it a versatile substrate for various enzymatic reactions. Compared to 4-nitrophenyl acetate, it has a longer carbon chain, which can influence its reactivity and interaction with enzymes . Similarly, 4-nitrophenyl butyrate and 4-nitrophenyl palmitate have longer carbon chains, affecting their solubility and enzymatic hydrolysis rates .

Properties

IUPAC Name

(4-nitrophenyl) propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-2-9(11)14-8-5-3-7(4-6-8)10(12)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQWRDUXRZSWHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50173233
Record name 4-Nitrophenyl propionate
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Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956-06-5
Record name p-Nitrophenyl propionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1956-06-5
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Record name 4-Nitrophenyl propionate
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Record name 1956-06-5
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Record name 4-Nitrophenyl propionate
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Record name 4-nitrophenyl propionate
Source European Chemicals Agency (ECHA)
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Record name 4-NITROPHENYL PROPIONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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